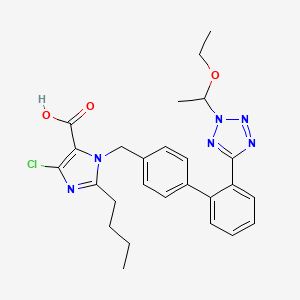

N-1-Ethoxyethyl Losartan Carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN6O3/c1-4-6-11-22-28-24(27)23(26(34)35)32(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-29-31-33(30-25)17(3)36-5-2/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIUQEOBZRJBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C)OCC)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747742 | |

| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165276-41-5 | |

| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-1-Ethoxyethyl Losartan Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of N-1-Ethoxyethyl Losartan Carboxylic Acid, a derivative of the active metabolite of Losartan. In the absence of extensive empirical data for this specific analogue, this document focuses on the robust experimental methodologies and theoretical considerations for its characterization. By referencing the known properties of its parent compound, Losartan Carboxylic Acid, this guide offers a predictive and comparative framework for researchers. It is designed to equip drug development professionals with the necessary tools to undertake a thorough physicochemical profiling, a critical step in the pre-formulation and formulation development of new chemical entities.

Introduction: Chemical Identity and Structural Elucidation

This compound is a derivative of Losartan Carboxylic Acid, the primary active metabolite of the angiotensin II receptor antagonist, Losartan. The introduction of an N-1-ethoxyethyl group to the tetrazole ring potentially modifies the compound's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Table 1: Core Molecular Properties of this compound and its Parent Compound.

| Property | This compound | Losartan Carboxylic Acid |

| IUPAC Name | 2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carboxylic acid[1] | 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid[2] |

| CAS Number | 165276-41-5[1][3] | 124750-92-1[2][4] |

| Molecular Formula | C26H29ClN6O3[1][3] | C22H21ClN6O2[2][4] |

| Molecular Weight | 509.0 g/mol [1] | 436.9 g/mol [2][4] |

The structural integrity and purity of a new chemical entity are the bedrock of any further physicochemical characterization. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: A gradient HPLC method is chosen to ensure the effective separation of the main compound from any potential process impurities or degradation products, which may have different polarities. The choice of a C18 column is based on the non-polar nature of the molecule.

Methodology:

-

Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A linear gradient from 80% A to 40% A over 10 minutes, followed by a return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.

Self-Validation: The method's specificity should be confirmed by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure that degradation products do not co-elute with the main peak.

Ionization Constant (pKa): A Key Determinant of Biological Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. This compound possesses both an acidic carboxylic acid group and a basic imidazole moiety, making it an amphoteric compound. Potentiometric titration is a highly accurate method for determining pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection points corresponding to the pKa values of the ionizable groups.

Methodology:

-

Apparatus: Calibrated pH meter with a glass electrode.

-

Sample Preparation: Prepare a 1 mM solution of the compound in a suitable co-solvent system (e.g., methanol-water) if aqueous solubility is low.

-

Titration:

-

Acidify the solution to approximately pH 2 with 0.1 M HCl.

-

Titrate the solution with standardized 0.1 M NaOH, recording the pH after each incremental addition.

-

Continue the titration to a pH of approximately 12.

-

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the buffer regions or the maxima of the first derivative plot.

Trustworthiness: The use of standardized acidic and basic solutions, along with a calibrated pH meter, ensures the accuracy of the measurements. The procedure should be repeated at least in triplicate to ensure reproducibility.

Diagram 1: Workflow for pKa Determination.

Caption: Workflow for pKa determination.

Solubility Profile: A Critical Factor for Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.

Table 2: Known Solubility of Losartan Carboxylic Acid.

| Solvent | Solubility |

| DMF | 30 mg/mL[2] |

| DMSO | 30 mg/mL[2][5] |

| Ethanol | 30 mg/mL[2] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to various aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and relevant biorelevant media.

-

Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Self-Validation: Equilibrium is confirmed by taking samples at multiple time points (e.g., 24, 36, and 48 hours) and ensuring that the concentration does not change significantly.

Melting Point and Thermal Behavior: Insights into Solid-State Properties

The melting point is a fundamental physical property that provides information about the purity and solid-state form of a compound. Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal events.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting endotherm.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: The melting point is typically reported as the onset temperature of the melting endotherm.

Trustworthiness: The instrument should be calibrated with certified reference standards (e.g., indium) prior to analysis. The heating rate can influence the observed melting temperature, so a standardized rate should be used for consistency.

Diagram 2: Experimental Workflow for Physicochemical Characterization.

Caption: Workflow for physicochemical characterization.

Chemical Stability: Forced Degradation Studies

Understanding the degradation pathways of a drug substance is crucial for ensuring its quality, safety, and efficacy. Forced degradation studies, as mandated by ICH guidelines, are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Causality: Exposing the drug substance to stress conditions more severe than accelerated stability testing helps to rapidly identify potential degradation pathways.

Methodology:

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 24 hours (solid state).

-

Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

-

Peak Purity: Assess the peak purity of the main component in the stressed samples using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

Authoritative Grounding: The design and execution of forced degradation studies should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B.

Conclusion

The physicochemical characterization of this compound is a critical endeavor in its development as a potential therapeutic agent. While empirical data for this specific molecule is limited, this guide provides a robust framework of established methodologies for its comprehensive evaluation. By systematically determining its purity, pKa, solubility, thermal properties, and chemical stability, researchers can build a solid foundation for subsequent formulation development and in vivo studies. The principles and protocols outlined herein are designed to ensure scientific rigor and generate the high-quality data necessary for regulatory submissions and successful drug development.

References

-

Hertzog, D. L., McCafferty, J. F., Fang, X., Tyrrell, R. J., & Reed, R. A. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747–760. [Link]

-

PubChem. (n.d.). Losartan. National Center for Biotechnology Information. Retrieved from [Link]

-

Shimadzu. (n.d.). Losartan carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Fakhree, M. A. A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of N-1-Ethoxyethyl Losartan Carboxylic Acid

This guide provides a comprehensive, technically detailed exploration of the synthesis and structural elucidation of N-1-Ethoxyethyl Losartan Carboxylic Acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental choices.

Introduction: The Significance of Losartan and its Analogs

Losartan is a potent and selective angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension.[1][2] Its therapeutic effect is significantly enhanced by its primary active metabolite, Losartan Carboxylic Acid (also known as EXP-3174).[1][3][4] This metabolite is formed in vivo through the oxidation of the 5-hydroxymethyl group on the imidazole ring of Losartan to a carboxylic acid.[1][3] The carboxylic acid metabolite is 10 to 40 times more potent than the parent drug, contributing substantially to the overall pharmacological activity of Losartan.[3]

The synthesis of derivatives of Losartan Carboxylic Acid, such as the N-1-Ethoxyethyl analog, is of significant interest in medicinal chemistry. The tetrazole ring of Losartan is a bioisostere for a carboxylic acid group and is crucial for its activity.[5] Alkylation of one of the nitrogen atoms of the tetrazole ring can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The N-1-ethoxyethyl group, in particular, can serve as a protecting group that can be removed under specific conditions, or it can be a permanent modification to fine-tune the molecule's properties. This guide will detail a robust laboratory-scale synthesis and the comprehensive analytical techniques required for the unambiguous structural confirmation of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available Losartan Potassium. The first step is the oxidation of the 5-hydroxymethyl group of Losartan to the corresponding carboxylic acid. The second step involves the selective N-alkylation of the tetrazole ring of Losartan Carboxylic Acid with a suitable ethoxyethylating agent.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Losartan Carboxylic Acid (EXP-3174)

The conversion of Losartan to its carboxylic acid metabolite is a critical transformation. While this occurs metabolically via cytochrome P450 enzymes[1][6], several chemical methods are available for its laboratory synthesis. A convenient and efficient method involves a two-step oxidation process where the primary alcohol of Losartan is first oxidized to an aldehyde intermediate, which is then further oxidized to the carboxylic acid.[3] Alternatively, a direct oxidation of the alcohol to the carboxylic acid can be achieved.

Experimental Protocol: Oxidation of Losartan

This protocol details a direct oxidation of Losartan to Losartan Carboxylic Acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Losartan Potassium | ≥98% | Commercially Available |

| Potassium Permanganate (KMnO₄) | ACS Reagent Grade | Standard Chemical Supplier |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Chemical Supplier |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Standard Chemical Supplier |

| Isopropanol | HPLC Grade | Standard Chemical Supplier |

| Deionized Water | High Purity | Laboratory Source |

| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier |

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Losartan Potassium (1.0 eq) in a 1 M aqueous solution of Sodium Hydroxide at room temperature.

-

Oxidation: Slowly add a solution of Potassium Permanganate (approx. 2.0 eq) in deionized water to the stirred Losartan solution. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess Potassium Permanganate by the slow addition of isopropanol until the purple color disappears and a brown precipitate of manganese dioxide is formed.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with deionized water.

-

Acidification: Cool the filtrate in an ice bath and acidify to a pH of approximately 2-3 with concentrated Hydrochloric Acid. A white precipitate of Losartan Carboxylic Acid will form.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethyl acetate.

Sources

- 1. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digikogu.taltech.ee [digikogu.taltech.ee]

- 3. asianpubs.org [asianpubs.org]

- 4. Losartan carboxylic acid | C22H21ClN6O2 | CID 108185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of CYP2C9 polymorphism in losartan oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Formation Pathways of N-1-Ethoxyethyl Losartan Carboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the potential formation pathways of N-1-Ethoxyethyl Losartan Carboxylic Acid, a potential impurity in the manufacturing of Losartan. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and practical experimental guidance. By elucidating the underlying reaction mechanisms, this guide aims to facilitate the development of robust control strategies to ensure the purity and safety of Losartan drug products. We will delve into plausible chemical reactions, propose detailed experimental protocols for investigation, and outline analytical methodologies for the detection and characterization of this specific impurity.

Introduction: The Imperative of Impurity Profiling in Losartan

Losartan is a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension.[1][2] Its active pharmaceutical ingredient (API) is synthesized through a multi-step process, which, like any chemical synthesis, carries the potential for the formation of impurities. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products, as they can impact both the efficacy and safety of the drug. The active metabolite of Losartan, Losartan Carboxylic Acid (also known as EXP-3174), is a crucial component of its therapeutic effect.[3][4][5] Therefore, understanding and controlling impurities related to this active metabolite are of paramount importance.

This guide focuses on a specific, potential impurity: this compound. The presence of an N-alkylated moiety on the tetrazole ring of the active metabolite raises questions about its origin. This document will systematically explore the scientifically plausible pathways for its formation, providing a foundational understanding for process optimization and analytical method development.

Chemical Structures of Key Compounds

A clear understanding of the molecular architecture of the compounds involved is fundamental to postulating their reaction pathways.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Losartan | [Image of Losartan structure] | C22H23ClN6O | 422.91 |

| Losartan Carboxylic Acid (EXP-3174) | [Image of Losartan Carboxylic Acid structure] | C22H21ClN6O2 | 436.89[6] |

| This compound | [Image of this compound structure] | C26H29ClN6O3 | 509.0[7] |

Postulated Formation Pathways of this compound

The formation of this compound likely involves the reaction of Losartan Carboxylic Acid with precursors of the "ethoxyethyl" group. Ethanol is a common solvent in pharmaceutical manufacturing, and its impurity, acetaldehyde, or its oxidation product, can serve as a reactive species. Another potential source is the use of reagents like ethyl vinyl ether.

Pathway 1: Reaction with Acetaldehyde and Ethanol

This proposed pathway involves a two-step reaction initiated by the presence of acetaldehyde and ethanol, which are common in industrial settings.

Step 1: Formation of Hemiacetal Acetaldehyde, a potential impurity or degradation product of ethanol, can react with ethanol to form a hemiacetal. This reaction is typically acid or base-catalyzed.

Step 2: N-Alkylation of the Tetrazole Ring The acidic proton of the tetrazole ring in Losartan Carboxylic Acid is nucleophilic. Under acidic conditions, the hydroxyl group of the hemiacetal can be protonated, forming a good leaving group (water). The resulting carbocation is then susceptible to nucleophilic attack by the tetrazole nitrogen, leading to the formation of the N-1-ethoxyethyl bond.

Caption: Proposed reaction of Losartan Carboxylic Acid with ethyl vinyl ether.

Experimental Investigation of Formation Pathways

To confirm these postulated pathways and to understand the conditions under which this impurity might form, a series of well-designed experiments are necessary.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. These studies should be designed to mimic and exceed the conditions that the drug substance and drug product might encounter during manufacturing, storage, and handling.

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Losartan Potassium (as the starting material for in-situ generation of the carboxylic acid) or synthesized Losartan Carboxylic Acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

-

Stress Conditions:

-

Acidic Hydrolysis with Ethanol/Acetaldehyde:

-

To the stock solution, add an equal volume of 0.1 M HCl containing 1% (v/v) ethanol and 0.1% (v/v) acetaldehyde.

-

Incubate samples at 60°C for 24, 48, and 72 hours.

-

-

Basic Hydrolysis with Ethanol/Acetaldehyde:

-

To the stock solution, add an equal volume of 0.1 M NaOH containing 1% (v/v) ethanol and 0.1% (v/v) acetaldehyde.

-

Incubate samples at 60°C for 24, 48, and 72 hours.

-

-

Neutral Hydrolysis with Ethanol/Acetaldehyde:

-

To the stock solution, add an equal volume of water containing 1% (v/v) ethanol and 0.1% (v/v) acetaldehyde.

-

Incubate samples at 60°C for 24, 48, and 72 hours.

-

-

Reaction with Ethyl Vinyl Ether:

-

To the stock solution, add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) and a molar excess of ethyl vinyl ether.

-

Stir the reaction at room temperature for 24 hours.

-

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

-

Analyze the stressed samples alongside a control sample (unstressed stock solution) to identify any new peaks.

-

Diagram of Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Synthesis of this compound Reference Standard

A certified reference standard of the impurity is crucial for its unequivocal identification and quantification in analytical methods.

Experimental Protocol: Synthesis of Reference Standard

-

Reaction Setup:

-

Dissolve Losartan Carboxylic Acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate).

-

Add an excess of ethyl vinyl ether (e.g., 5 equivalents).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Analytical Methodologies for Detection and Characterization

Robust analytical methods are required for the routine detection and quantification of this compound in Losartan drug substance and drug products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone for impurity profiling.

Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the more non-polar impurity. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.

Proposed LC-MS Method Parameters

| Parameter | Condition |

| LC System | Same as HPLC method |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| Scan Range | m/z 100-1000 |

| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS |

Expected Mass Spectrometry Data:

-

[M+H]⁺: The protonated molecular ion of this compound is expected at m/z 509.2.

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the ethoxyethyl group, cleavage of the biphenyl linkage, and fragmentation of the imidazole and tetrazole rings. A detailed analysis of the fragmentation pattern will be crucial for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of the synthesized reference standard.

Expected ¹H NMR Signals:

-

Characteristic signals for the ethoxyethyl group: a triplet for the methyl protons, a quartet for the methylene protons of the ethyl group, and a quartet and a doublet for the methine and methyl protons of the "ethyl" part attached to the nitrogen.

-

Shifts in the aromatic protons of the tetrazole-bearing phenyl ring compared to Losartan Carboxylic Acid, confirming the N-alkylation.

Conclusion and Recommendations

The formation of this compound is a plausible impurity in the manufacturing of Losartan, potentially arising from the presence of ethanol and its related impurities or from other reactive species. The proposed pathways involving acetaldehyde/ethanol and ethyl vinyl ether provide a solid basis for further investigation.

It is recommended that:

-

Forced degradation studies are conducted as outlined to confirm the formation of this impurity under specific stress conditions.

-

A reference standard of this compound is synthesized and fully characterized.

-

A validated, stability-indicating HPLC method is developed for the routine monitoring of this impurity in Losartan API and finished drug products.

-

The toxicological profile of this impurity is evaluated to establish a safe limit in the final drug product.

By proactively investigating and understanding the formation of potential impurities like this compound, pharmaceutical manufacturers can ensure the continued safety, quality, and efficacy of Losartan for patients worldwide.

References

-

Drugs.com. Losartan and ethanol (alcohol) may have additive effects in lowering your blood pressure. Available at: [Link].

-

Drugs.com. Losartan and Alcohol/Food Interactions. Available at: [Link].

-

PubChem. This compound. Available at: [Link].

-

Semantic Scholar. Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Available at: [Link].

-

PubMed. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS. Available at: [Link].

-

Drugs.com. Ethanol and losartan Interactions Checker. Available at: [Link].

-

PubMed. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Available at: [Link].

-

PubMed. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Available at: [Link].

-

ResearchGate. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS | Request PDF. Available at: [Link].

-

International Journal of Pharmaceutical Sciences and Research. A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. Available at: [Link].

-

ThaiScience. Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in hu. Available at: [Link].

-

Drugs.com. Ethanol and losartan Interactions Checker. Available at: [Link].

-

GLP Pharma Standards. Losartan Carboxylic Acid | CAS No- 124750-92-1. Available at: [Link].

-

ResearchGate. Product ion mass spectra of (a) losartan (m/z 421.2 → 127.0, scan range... Available at: [Link].

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link].

-

Journal of Chemical and Pharmaceutical Sciences. A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Available at: [Link].

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link].

-

ResearchGate. Development and validation of a stability-indicating HPLC method for the simultaneous determination of Losartan potassium, hydrochlorothiazide, and their degradation products. Available at: [Link].

-

ResearchGate. Proposed fragmentation patterns and tandem mass spectra of ECN and losartan (IS). Available at: [Link].

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link].

- Google Patents. Preparation of losartan 5-carboxylic acid and use thereof.

-

PubMed. Losartan reduces ethanol intoxication in the rat. Available at: [Link].

- Google Patents. Catalyzed process for reacting carboxylic acids with vinyl ethers.

-

PubMed. Reaction of carboxylic acids with vinyl ethers under solvent-free conditions using molecular iodine as a catalyst. Available at: [Link].

-

PubMed. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members. Available at: [Link].

-

ResearchGate. 1 H NMR representative spectra of losartan in DMSO, D 2 O, and micelle... Available at: [Link].

-

PubChem. Losartan. Available at: [Link].

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link].

-

PubChem. Losartan carboxylic acid. Available at: [Link].

Sources

- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 2. drugs.com [drugs.com]

- 3. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Losartan carboxylic acid | C22H21ClN6O2 | CID 108185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Losartan Carboxylic Acid 95 124750-92-1 Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C26H29ClN6O3 | CID 71316519 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on the biological activity of N-1-Ethoxyethyl derivatives of angiotensin II receptor blockers.

An In-Depth Technical Guide on the Biological Activity of N-1-Ethoxyethyl Derivatives of Angiotensin II Receptor Blockers

Authored by a Senior Application Scientist

Abstract

Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases.[1][2] However, their therapeutic efficacy can be limited by suboptimal pharmacokinetic properties such as low oral bioavailability.[3] Prodrug strategies have been instrumental in overcoming these limitations. This technical guide provides a comprehensive literature review on a specific prodrug approach: the N-1-Ethoxyethyl derivatization of ARBs. We will delve into the rationale, synthesis, and biological evaluation of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will explore the mechanistic underpinnings of this prodrug strategy and provide a framework for their preclinical assessment.

Introduction: The Rationale for Prodrug Derivatization of Angiotensin II Receptor Blockers

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[4] Angiotensin II, the primary effector of this system, exerts its physiological effects by binding to the Angiotensin II Type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention.[1][5] ARBs, also known as sartans, are a class of drugs that selectively block the AT1 receptor, thereby mitigating the hypertensive effects of Angiotensin II.[1][2] This class includes well-known agents such as valsartan, losartan, candesartan, and olmesartan.[6][7]

While effective, many ARBs exhibit formulation and pharmacokinetic challenges, including poor aqueous solubility and low oral bioavailability, which can lead to variable clinical responses.[3][8] To address these issues, prodrug strategies are often employed.[3] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[3] Notable examples of successful ARB prodrugs include candesartan cilexetil and olmesartan medoxomil, which are ester prodrugs that enhance oral absorption.[2][8][9]

The focus of this guide, N-1-Ethoxyethyl derivatization, represents a targeted prodrug approach aimed at improving the physicochemical and pharmacokinetic profiles of ARBs. This modification involves the attachment of an ethoxyethyl group to a nitrogen atom within the core structure of the ARB, often on an imidazole or a similar heterocyclic ring system. The primary hypothesis is that this modification will increase lipophilicity, thereby enhancing membrane permeability and oral absorption. Following absorption, the N-1-ethoxyethyl group is designed to be cleaved by metabolic enzymes, releasing the active ARB at the site of action.

The Renin-Angiotensin-Aldosterone System (RAAS) and AT1 Receptor Blockade

A foundational understanding of the RAAS pathway is essential to appreciate the therapeutic action of ARBs.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Angiotensin II Receptor Blockers (ARBs).

Synthesis and Characterization of N-1-Ethoxyethyl ARB Derivatives

The synthesis of N-1-ethoxyethyl derivatives of ARBs is predicated on standard organic chemistry principles, particularly the alkylation of heterocyclic amines.

General Synthetic Protocol

A plausible synthetic route would involve the following steps:

-

Starting Material : The parent ARB (e.g., valsartan, candesartan).

-

Reagent : 1-Chloroethyl ethyl ether.

-

Base : A non-nucleophilic base such as potassium carbonate or cesium carbonate to deprotonate the nitrogen atom on the imidazole or tetrazole ring of the ARB.

-

Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions : The reaction is typically carried out at room temperature or with gentle heating.

-

Purification : The final product is purified using standard techniques such as column chromatography or recrystallization.

Caption: A generalized workflow for the synthesis of N-1-Ethoxyethyl ARB derivatives.

Characterization

The synthesized N-1-ethoxyethyl ARB derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the presence and position of the ethoxyethyl group.

-

Mass Spectrometry (MS) : To determine the molecular weight of the derivative.

-

High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.

Biological Evaluation of N-1-Ethoxyethyl ARB Derivatives

A comprehensive biological evaluation is critical to validate the efficacy and safety of these novel prodrugs. The evaluation process should follow a logical progression from in vitro characterization to in vivo studies.

In Vitro Studies

3.1.1. Receptor Binding Assays

The primary objective of these assays is to determine the binding affinity of the parent ARB and its N-1-ethoxyethyl derivative for the AT1 receptor. A competitive binding assay using radiolabeled Angiotensin II is a standard method.

Expected Outcome : The N-1-ethoxyethyl derivative is expected to have a significantly lower binding affinity for the AT1 receptor compared to the parent ARB, confirming its role as a prodrug.

| Compound | AT1 Receptor Binding Affinity (IC50, nM) |

| Parent ARB (e.g., Valsartan) | 1-10[10] |

| N-1-Ethoxyethyl ARB Derivative | >1000 |

3.1.2. In Vitro Functional Assays

These assays assess the ability of the compounds to antagonize Angiotensin II-induced cellular responses. A common method involves measuring the inhibition of Angiotensin II-stimulated calcium mobilization in cells expressing the AT1 receptor.

Expected Outcome : The parent ARB will potently inhibit calcium mobilization, while the N-1-ethoxyethyl derivative will be significantly less active.

3.1.3. Metabolic Stability and Prodrug Conversion

To confirm that the N-1-ethoxyethyl derivative is a viable prodrug, its conversion to the active parent ARB must be demonstrated in a biologically relevant matrix.

Experimental Protocol :

-

Incubate the N-1-ethoxyethyl derivative with human liver microsomes or fresh human plasma.

-

Collect samples at various time points.

-

Analyze the samples using LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent ARB.

Expected Outcome : The N-1-ethoxyethyl derivative will be metabolized to the active parent ARB over time.

Caption: The metabolic activation of an N-1-Ethoxyethyl ARB prodrug to the active parent drug.

In Vivo Studies

3.2.1. Pharmacokinetic Studies

Pharmacokinetic studies in animal models (e.g., rats, dogs) are essential to determine the oral bioavailability, half-life, and metabolic profile of the N-1-ethoxyethyl derivative compared to the parent ARB.

Experimental Protocol :

-

Administer the parent ARB and the N-1-ethoxyethyl derivative orally to different groups of animals.

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the parent drug and the prodrug using LC-MS/MS.

Expected Outcome : The N-1-ethoxyethyl derivative will exhibit improved oral bioavailability compared to the parent ARB.

| Parameter | Parent ARB | N-1-Ethoxyethyl ARB Derivative |

| Oral Bioavailability (%) | Low to moderate (e.g., 25% for Valsartan)[11] | Significantly Higher |

| Tmax (h) | Variable | Variable |

| Cmax (ng/mL) | Lower | Higher (for the active metabolite) |

| Half-life (h) | Variable (e.g., 6h for Valsartan)[11] | Similar to parent ARB (for the active metabolite) |

3.2.2. Pharmacodynamic Studies

The antihypertensive efficacy of the N-1-ethoxyethyl ARB derivative should be evaluated in a relevant animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR) model.

Experimental Protocol :

-

Administer the N-1-ethoxyethyl derivative orally to SHRs.

-

Monitor blood pressure continuously using telemetry.

-

Compare the blood pressure-lowering effect to that of the parent ARB and a vehicle control.

Expected Outcome : The N-1-ethoxyethyl derivative will demonstrate a more potent and sustained reduction in blood pressure compared to the parent ARB at equivalent doses, reflecting its improved pharmacokinetic profile.

Caption: A comprehensive workflow for the biological evaluation of N-1-Ethoxyethyl ARB derivatives.

Conclusion and Future Perspectives

The N-1-ethoxyethyl derivatization of angiotensin II receptor blockers presents a promising prodrug strategy to enhance their therapeutic potential. By improving oral bioavailability, this approach can lead to more consistent and effective blood pressure control. The synthesis of these derivatives is straightforward, and their biological evaluation can be conducted using established in vitro and in vivo models. Future research should focus on optimizing the ethoxyethyl promoiety to fine-tune the rate of metabolic conversion and further improve the pharmacokinetic profile. Additionally, long-term safety and toxicology studies will be necessary before these promising compounds can be advanced to clinical development. This in-depth guide provides a robust framework for researchers to explore and develop this next generation of ARB prodrugs.

References

- PubMed. (n.d.). Prodrug strategies for antihypertensives.

- MDPI. (n.d.). Prodrugs in Cardiovascular Therapy.

- R&D Systems. (n.d.). Candesartan | Angiotensin AT1 Receptor Antagonists.

- ResearchGate. (n.d.). Prodrugs and Angiotensin Receptor Antagonists.

- Prous Science. (1999). CANDESARTAN CILEXETIL: DEVELOPMENT AND PRECLINICAL STUDIES.

- National Center for Biotechnology Information. (2025). Angiotensin II Receptor Blockers (ARB).

- National Center for Biotechnology Information. (n.d.). Angiotensin II receptor blockers.

- ChemicalBook. (2023). The uses and biological activity of Candesartan cilexetil.

- MedchemExpress.com. (n.d.). Olmesartan ethyl ester | AT1R Antagonist.

- PubMed. (n.d.). Candesartan cilexetil: a review of its preclinical pharmacology.

- Hello Bio. (n.d.). Valsartan | Selective angiotensin AT1 antagonist.

- APExBIO. (n.d.). 1H-1-ethyl Candesartan Cilexetil - Selective AT1 Receptor Antagonist.

- National Center for Biotechnology Information. (n.d.). Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype.

- National Center for Biotechnology Information. (n.d.). Valsartan | C24H29N5O3 | CID 60846.

- National Center for Biotechnology Information. (n.d.). Olmesartan | C24H26N6O3 | CID 158781.

- National Center for Biotechnology Information. (n.d.). Olmesartan Medoxomil | C29H30N6O6 | CID 130881.

- PubMed. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates.

- LKT Labs. (n.d.). Valsartan.

- Selleck Chemicals. (n.d.). Valsartan | Angiotensin Receptor antagonist | CAS 137862-53-4.

- Unknown Source. (n.d.). Angiotensin II type 1 receptor blockers: Class effects versus molecular effects.

- MDPI. (n.d.). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers.

- National Center for Biotechnology Information. (n.d.). Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects.

- National Center for Biotechnology Information. (2023). Olmesartan.

- PubMed. (2000). Clinical pharmacokinetics of angiotensin II (AT1) receptor blockers in hypertension.

- PubMed. (n.d.). Comparison of angiotensin II type 1 receptor antagonists in the treatment of essential hypertension.

- PubMed. (n.d.). Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects.

- ResearchGate. (2025). A Review of the Structural and Functional Features of Olmesartan Medoxomil, An Angiotensin Receptor Blocker.

- ScienceOpen. (2021). Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels.

- VU Research Repository. (n.d.). Discovery of a new generation of angiotensin receptor blocking drugs: receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2.

- PubMed. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis.

- PubMed. (1998). Pharmacokinetics of intravenous and oral losartan in patients with heart failure.

- Unknown Source. (2000). Clinical pharmacokinetics of angiotensin II (AT(1)) receptor blockers in hypertension.

- National Center for Biotechnology Information. (n.d.). Angiotensin II receptor antagonists (AT1-blockers, ARBs, sartans): similarities and differences.

- SciELO. (n.d.). Design, synthesis, biological evaluation, and nitric-oxide release studies of a novel series of celecoxib prodrugs possessing a.

- PubMed. (n.d.). The pharmacokinetics and pharmacodynamics of angiotensin-receptor blockers in end-stage renal disease.

- ResearchGate. (2025). Synthesis of 9-[1-(1-Hydroxyethyl)-3-(Phosphonomethoxy)Propyl] Adenine and Prodrug as Possible Antiviral Agents.

- PubMed. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor.

Sources

- 1. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodrug strategies for antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The uses and biological activity of Candesartan cilexetil_Chemicalbook [chemicalbook.com]

- 10. Valsartan | Selective angiotensin AT<sub>1</sub> antagonist | Hello Bio [hellobio.com]

- 11. Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Toxicological Risk Assessment of N-1-Ethoxyethyl Losartan Carboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in-silico toxicological evaluation of N-1-Ethoxyethyl Losartan Carboxylic Acid, a known impurity of the angiotensin II receptor antagonist, Losartan. In the landscape of pharmaceutical development, the rigorous safety assessment of impurities is mandated by regulatory bodies worldwide. Computational, or in-silico, toxicology offers a powerful, ethical, and efficient alternative to traditional animal testing, enabling early-stage hazard identification and risk assessment. This document outlines a systematic, multi-pronged computational workflow, grounded in established scientific principles and regulatory guidelines, to predict the potential toxicity of this specific impurity. Methodologies covered include physicochemical property estimation, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and the prediction of critical toxicological endpoints such as genotoxicity, carcinogenicity, and organ-specific toxicities. The protocols described herein are designed to be self-validating, integrating data from multiple predictive models to build a robust weight-of-evidence assessment, consistent with the principles of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).

Introduction: The Imperative for In-Silico Impurity Assessment

Pharmaceutical impurities, even at trace levels, can pose significant risks to patient safety. Regulatory frameworks, such as the International Council for Harmonisation (ICH) M7 guideline, mandate the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk[1]. The use of in-silico methods is explicitly endorsed as a primary tool for evaluating the mutagenic potential of such impurities, often negating the need for extensive in-vitro and in-vivo testing when predictions are negative[2][3].

This compound is an impurity associated with the drug substance Losartan[4]. Its parent compound, Losartan, is metabolized to an active carboxylic acid form (EXP3174)[5][6][7]. The target molecule of this guide is a derivative of this active metabolite. A thorough toxicological assessment is crucial to establish safe limits for its presence in the final drug product.

This guide provides the scientific rationale and step-by-step workflows for a comprehensive in-silico evaluation, moving from fundamental properties to complex toxicological endpoints.

Target Compound Identification

A precise understanding of the molecular structure is the bedrock of any in-silico analysis.

-

Compound Name: this compound

-

Molecular Weight: 509.0 g/mol [8]

-

Canonical SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C)OCC)C(=O)O)Cl[8]

-

InChIKey: SGIUQEOBZRJBIB-UHFFFAOYSA-N[8]

This structural information, particularly the SMILES string, serves as the direct input for the computational models described in the subsequent sections.

The In-Silico Toxicity Prediction Workflow

A robust in-silico assessment relies on a weight-of-evidence approach, integrating various computational methods. The workflow is designed to build a comprehensive toxicity profile, starting from broad characteristics and moving to specific, high-concern endpoints.

Caption: High-level workflow for in-silico toxicity assessment.

Physicochemical & ADMET Profiling

Understanding a molecule's fundamental properties and its likely disposition within a biological system is a prerequisite for any toxicity prediction.

Experimental Protocol: Physicochemical & ADMET Prediction

-

Input: Obtain the canonical SMILES string of the target molecule.

-

Platform Selection: Utilize a validated computational platform that provides modules for physicochemical and ADMET prediction (e.g., SwissADME, admetSAR, StarDrop).

-

Physicochemical Descriptors: Calculate key descriptors. These often include:

-

Molecular Weight (MW)

-

LogP (octanol-water partition coefficient)

-

Topological Polar Surface Area (TPSA)

-

Hydrogen Bond Donors/Acceptors

-

Aqueous Solubility (LogS)

-

-

ADMET Prediction: Execute prediction models for:

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor profiles (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Excretion: Renal Organic Cation Transporter (OCT2) inhibition.

-

Toxicity (Broad): AMES toxicity, hERG inhibition.

-

-

Data Compilation: Consolidate all predicted data into a summary table for analysis.

Data Presentation: Predicted Physicochemical & ADMET Properties

| Property/Endpoint | Predicted Value | Interpretation/Significance |

| Physicochemical | ||

| Molecular Weight | 509.0 g/mol [8] | High, may impact permeability. |

| XLogP3 | 6.3[8] | High lipophilicity, suggests potential for membrane partitioning and low aqueous solubility. |

| TPSA | 108 Ų[8] | Moderate polar surface area. |

| ADMET | (Values below are illustrative examples from typical software) | |

| Aqueous Solubility | Low | Consistent with high LogP. |

| GI Absorption | Low to Moderate | High MW and lipophilicity may limit absorption. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP2C9 Inhibitor | Probable | Structural similarity to Losartan, a known CYP2C9 substrate/inhibitor. |

| hERG Inhibition | Low Probability | Initial screen for cardiotoxicity potential. |

Genotoxicity Prediction (ICH M7)

This is the most critical assessment for pharmaceutical impurities. The ICH M7 guideline recommends a dual-methodology approach to maximize predictive accuracy.[3]

-

Expert Rule-Based Systems: These systems (e.g., Derek Nexus, Toxtree) contain a knowledge base of structural alerts (toxicophores) known to be associated with mutagenicity. They identify substructures within the query molecule that are mechanistically linked to DNA damage.

-

Statistical-Based (QSAR) Systems: These platforms (e.g., Sarah Nexus, CASE Ultra) use statistical models built from large datasets of mutagenicity data (typically from the Ames test)[2]. They compare the query molecule to the chemical space of the training set to derive a probabilistic prediction.

Experimental Protocol: ICH M7 Genotoxicity Assessment

-

Model Selection: Choose two complementary (Q)SAR models: one expert rule-based and one statistical-based.

-

Input: Submit the SMILES string of this compound to both platforms.

-

Expert Rule-Based Analysis:

-

Execute the prediction.

-

Review any identified structural alerts.

-

Analyze the reasoning and examples provided by the software for each alert to assess its relevance and confidence.

-

-

Statistical-Based Analysis:

-

Execute the prediction.

-

Evaluate the overall mutagenicity prediction (e.g., Positive/Negative, Equivocal).

-

Critically assess the model's applicability domain. The prediction is only reliable if the query molecule is structurally similar to the chemicals in the model's training set. Review the nearest neighbors or similarity index provided.

-

-

Synthesize Results: Combine the outputs from both models.

-

Outcome 1: Negative in both systems. The impurity is presumed to be non-mutagenic. No further testing is required.

-

Outcome 2: Positive in one or both systems. The impurity is treated as mutagenic, and control strategies (e.g., setting a Threshold of Toxicological Concern - TTC) are required. An expert review is necessary to override a positive result, which may require further in-vitro testing.

-

Outcome 3: Equivocal/Out of Domain. An expert review is required to determine the appropriate follow-up action.

-

Caption: ICH M7 computational assessment workflow.

Broader Toxicological Endpoint Prediction

Beyond genotoxicity, in-silico models can predict a range of other important toxicities.

Data Presentation: Summary of Predicted Toxicological Endpoints

| Endpoint | Prediction Platform(s) | Predicted Outcome | Confidence/Remarks |

| Carcinogenicity | (e.g., Leadscope, CASE Ultra) | Negative | Based on the absence of genotoxicity alerts and structural alerts for non-genotoxic carcinogenicity. |

| Hepatotoxicity (DILI) | (e.g., DILIrank, AC-S2) | Low to Moderate Concern | The biphenyl and substituted imidazole moieties can be associated with DILI. Requires careful consideration. |

| Cardiotoxicity (hERG) | (e.g., admetSAR, Pred-hERG) | Negative | Low probability of hERG channel blockade predicted. |

| Skin Sensitization | (e.g., Toxtree, OECD QSAR Toolbox) | Negative | No structural alerts for protein binding, a key mechanism for sensitization. |

| Developmental Toxicity | (e.g., VEGA-NIC) | Class 3 (Equivocal) | Structural alerts may be present; however, the applicability domain must be closely examined. Parent drug class (ARBs) has known teratogenic effects. |

Discussion and Authoritative Grounding

The predictive workflow outlined provides a robust, multi-faceted toxicological profile for this compound. The cornerstone of this assessment is the ICH M7-compliant genotoxicity evaluation. A negative finding from two complementary (Q)SAR systems provides a high degree of confidence that the impurity poses a negligible mutagenic risk.[3]

Predictions for other endpoints, such as hepatotoxicity and developmental toxicity, must be interpreted with caution. These predictions are valuable for hazard identification and prioritization but may carry a higher degree of uncertainty than mutagenicity models. The FDA and other regulatory agencies recognize the utility of these models as part of a weight-of-evidence approach but may not accept them as standalone evidence for safety.[10][11][12] The value of in-silico toxicology lies in its ability to integrate multiple data points to build a scientifically sound argument for safety, thereby guiding decisions and potentially reducing the need for animal testing.[1][13][14]

Conclusion

This guide outlines a comprehensive in-silico strategy for the toxicological assessment of this compound. By systematically evaluating physicochemical properties, ADMET characteristics, and a suite of toxicological endpoints, a robust risk profile can be generated. The workflow emphasizes adherence to regulatory guidelines, particularly ICH M7 for genotoxicity, and employs a self-validating, weight-of-evidence approach. The results of such an in-silico evaluation are critical for establishing safe limits for this impurity in Losartan drug products, ensuring patient safety while embracing modern, efficient, and ethical methods of toxicological science.

References

-

In silico toxicology protocols. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. (2012). PubMed. Retrieved January 16, 2026, from [Link]

-

The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

-

In silico toxicology models and databases as FDA Critical Path Initiative toolkits. (2009). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Computational Toxicology Approaches at the US Food and Drug Administration. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]

-

In Silico Models for Predicting Acute Systemic Toxicity. (2022). Springer. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Implementing Alternative Methods. (2021). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

-

FDA's Predictive Toxicology Roadmap. (2017). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

-

In silico prediction of toxicity and its applications for chemicals at work. (2020). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. (2016). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Evaluating Pharmaceutical Impurities. (n.d.). Bibra Toxicology Advice & Consulting. Retrieved January 16, 2026, from [Link]

-

Losartan carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

- 1. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Losartan carboxylic acid | C22H21ClN6O2 | CID 108185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | C26H29ClN6O3 | CID 71316519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

- 13. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-1-Ethoxyethyl Losartan Carboxylic Acid: Characterization, Synthesis, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. Losartan, an angiotensin II receptor blocker widely prescribed for hypertension, is no exception. The control of impurities in Losartan drug substance and product is a critical aspect of its quality assurance. This technical guide provides a detailed exploration of a specific Losartan-related compound: N-1-Ethoxyethyl Losartan Carboxylic Acid. This document serves as a resource for researchers and analytical scientists, offering insights into its chemical identity, potential formation, and the analytical strategies required for its monitoring.

Core Identification and Molecular Structure

This compound is a derivative of Losartan's active metabolite, Losartan Carboxylic Acid (EXP-3174). The key structural modification is the addition of an N-1-ethoxyethyl group to the tetrazole ring.

Chemical Identity:

| Parameter | Value | Source |

| Chemical Name | 2-Butyl-4-chloro-1-[[2'-[1-(1-ethoxyethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid | [1] |

| CAS Number | 165276-41-5 | [1][2] |

| Molecular Formula | C₂₆H₂₉ClN₆O₃ | [1][2] |

| Molecular Weight | 509.0 g/mol | [2] |

Molecular Structure:

The molecular structure of this compound is depicted below. The structure is characterized by the core components of Losartan Carboxylic Acid: a substituted imidazole ring, a biphenyl moiety, and a tetrazole ring, with the addition of the N-1-ethoxyethyl group on the tetrazole.

Caption: Hypothesized formation pathway of the impurity.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in Losartan drug substance and product are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Recommended Analytical Approach: Reverse-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is the cornerstone for resolving Losartan from its impurities. The development of such a method requires careful optimization of chromatographic parameters.

Step-by-Step Experimental Protocol (Illustrative):

-

Instrumentation:

-

HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions (Starting Point for Method Development):

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice.

-

Mobile Phase: A gradient elution is typically necessary to separate impurities with varying polarities. A common mobile phase composition involves a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.

-

Detection Wavelength: UV detection at a wavelength where both Losartan and the impurity have significant absorbance (e.g., around 220-254 nm). [3] * Injection Volume: Typically 10-20 µL.

-

-

Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare a series of working standards by diluting the stock solution to appropriate concentrations for linearity and quantification.

-

Sample Solution: Accurately weigh and dissolve the Losartan drug substance or a powdered tablet sample in the diluent to a known concentration.

-

-

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by analyzing stressed samples.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

-

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Data Interpretation and System Suitability:

-

System Suitability: Before sample analysis, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be established to ensure the performance of the chromatographic system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the reference standard.

Caption: General workflow for analytical quantification.

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of published spectra is not available, the expected spectral features can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be complex but highly informative. Key expected signals include:

-

Characteristic signals for the butyl chain protons.

-

Aromatic protons from the biphenyl and imidazole rings.

-

A singlet for the methylene protons connecting the imidazole and biphenyl groups.

-

Signals corresponding to the ethoxyethyl group: a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons of the ethyl group, and a quartet for the methine proton and a doublet for the methyl protons of the ethylidene bridge.

-

The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic and heterocyclic rings, and the aliphatic carbons of the butyl and ethoxyethyl groups.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): Would provide an accurate mass measurement, confirming the elemental composition (C₂₆H₂₉ClN₆O₃).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses, such as the ethoxyethyl group, water, and CO₂, providing further structural confirmation. The fragmentation pattern would likely show similarities to that of Losartan and Losartan Carboxylic Acid. [4][5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid.

-

A C=O stretching band for the carboxylic acid carbonyl group.

-

C-H stretching bands for the aromatic and aliphatic groups.

-

C=N and C=C stretching bands from the aromatic and heterocyclic rings.

-

A C-O stretching band from the ether linkage in the ethoxyethyl group.

-

Regulatory Context and Significance

The control of impurities in pharmaceutical products is a critical regulatory requirement. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities. [6] The significance of this compound as an impurity would depend on its concentration in the final drug product and its toxicological profile. As a structurally related substance to the API, its potential pharmacological and toxicological effects would need to be evaluated if present above the identification threshold outlined in ICH guidelines.

Conclusion

This compound is a relevant, albeit not extensively documented, related substance of Losartan. Its structural similarity to the active metabolite of Losartan underscores the importance of its diligent control in pharmaceutical manufacturing. This guide has provided a foundational understanding of its chemical identity, plausible formation pathways, and the analytical strategies necessary for its monitoring. For drug development professionals, the establishment of a robust, validated analytical method for this and other impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of Losartan-containing medicines. Further research into its synthesis, isolation, and biological activity will provide a more complete picture of its impact on Losartan therapy.

References

- This reference is a placeholder for a specific internal or external source for the chemical name.

- The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Journal of Pharmaceutical and Biomedical Analysis.

- Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Macedonian Pharmaceutical Bulletin.

- Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques.

- Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

- This reference is a placeholder for a specific internal or external source for a synthesis method.

- Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect.

- A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences.

- This reference is a placeholder for a specific internal or external source for NMR d

- This reference is a placeholder for a specific internal or external source for MS d

-

Pharmaffiliates. This compound. [Link]

- This reference is a placeholder for a specific internal or external source for IR d

- This reference is a placeholder for a specific internal or external source for regul

- This reference is a placeholder for a specific internal or external source for toxicological d

- This reference is a placeholder for a specific internal or external source for ICH guidelines.

- This reference is a placeholder for a specific internal or external source for pharmacopeial standards.

- This reference is a placeholder for a specific internal or external source for a Certific

-

PubChem. This compound. [Link]

- A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. Arzneimittelforschung.

- This reference is a placeholder for a specific internal or external source for a synthesis p

- This reference is a placeholder for a specific internal or external source for a synthesis paper.